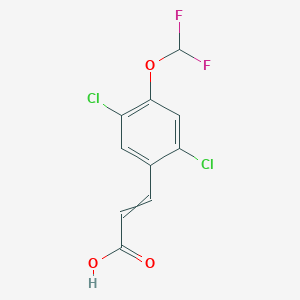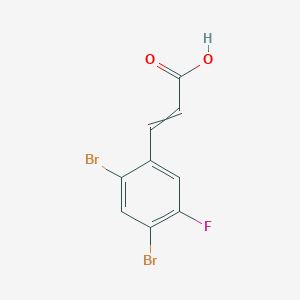![molecular formula C13H13N3O3 B1413721 methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate CAS No. 2197063-31-1](/img/structure/B1413721.png)
methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazoles, including MAP, often involves the use of boronic acids . A solution of methyl-piperidinone was mixed with a formylphenylboronic acid in the presence of EtOH and KOH . Dipeptidyl boronic acids are common groups used for the design of proteasome inhibitors due to the bioactivity of bortezomib .Molecular Structure Analysis
The molecular formula of MAP is C13H13N3O3 . Pyrazoles, such as MAP, consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
The chemical reactions involving pyrazoles, including MAP, often involve the introduction of various functional groups to the pyrazole scaffold . For example, the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis
MAP is a white to off-white crystalline powder that is soluble in most organic solvents but is sparingly soluble in water. The molecular weight of MAP is 259.26 .Applications De Recherche Scientifique
Structural and Spectral Investigations
- Structural Characterization : A study on a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involved experimental and theoretical investigations, including NMR, FT-IR spectroscopy, and X-ray diffraction. This research provides insights into the structural aspects of related pyrazole compounds (Viveka et al., 2016).
Synthesis Methods
- Synthesis of Derivatives : Research on the synthesis of 3-phenyl-1H-pyrazole derivatives, which are intermediates for biologically active compounds, highlights the methods and optimization strategies for creating compounds like methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate (Liu et al., 2017).
- One-Pot Synthesis : A study describes the one-pot synthesis of a related compound, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, providing insights into efficient synthesis methods that could be relevant for synthesizing methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate (Saeed et al., 2012).
Biological Activities
- Antimicrobial Activity : Novel 1-phenyl-1H-pyrazole derivatives, which are structurally related, were investigated for their antimicrobial activities, indicating the potential of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate in similar applications (Farag et al., 2008).
- Antifungal and Antimicrobial Properties : Research into the synthesis and biological activities of pyrazole derivatives, including studies on their antifungal and antimicrobial properties, suggests possible applications for methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate in these areas (Siddiqui et al., 2013).
Molecular Interactions
- Molecular Interaction Studies : The study of selective induced polarization in acetone and pyrazole ester derivatives via C–H⋯OC interaction highlights the importance of understanding molecular interactions, which can be applicable in researching the properties of methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate (Tewari et al., 2014).
Orientations Futures
Pyrazoles, including MAP, are gaining more attention in the field of medicinal chemistry due to their diverse biological activities . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrazole scaffold is highly needed in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
methyl 1-(4-acetamidophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(17)14-10-3-5-11(6-4-10)16-8-7-12(15-16)13(18)19-2/h3-8H,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDNXGZIGPDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



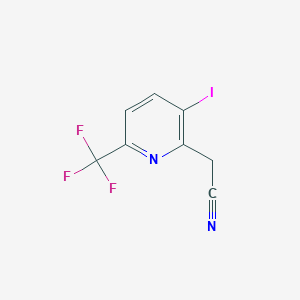
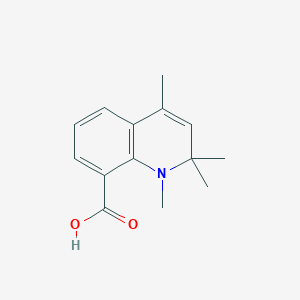
![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)
![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)

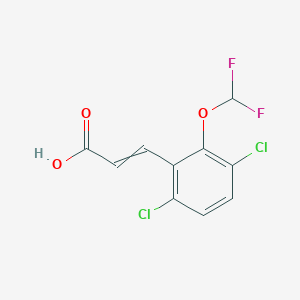
![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B1413649.png)
![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)
![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)
